2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
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Overview
Description
2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide is a synthetic organic compound with the molecular formula C12H12ClN3O3
Mechanism of Action
Mode of Action
It has been suggested that the compound may inhibit the denaturation of proteins, indicating potential for anti-inflammatory activity .
Biochemical Pathways
The compound’s potential to inhibit protein denaturation suggests it may interact with pathways involved in inflammation and immune response .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability, efficacy, and safety .
Result of Action
Its potential anti-inflammatory activity suggests it may modulate cellular responses to inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: The initial step involves the cyclization of an appropriate diamine with a diketone to form the imidazolidinone ring. For instance, 4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl can be synthesized by reacting 4-methyl-2,5-dioxo-4-phenylimidazolidine with a suitable diketone under acidic or basic conditions.
Chlorination: The next step involves the chlorination of the acetamide group. This can be achieved by reacting the imidazolidinone derivative with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction: The imidazolidinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the acetamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation: Products may include oxidized imidazolidinones.
Reduction: Reduced forms of the imidazolidinone ring.
Hydrolysis: Breakdown products of the acetamide group.
Scientific Research Applications
2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide: Similar structure with an ethyl group instead of a methyl group.
2-chloro-N-(4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl)acetamide: Features a phenylethyl group instead of a phenyl group.
Uniqueness
2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chloro group and the specific configuration of the imidazolidinone ring contribute to its distinct chemical and biological properties.
This compound’s unique structure and reactivity make it a valuable tool in various fields of research, offering potential for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-12(8-5-3-2-4-6-8)10(18)16(11(19)14-12)15-9(17)7-13/h2-6H,7H2,1H3,(H,14,19)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOPSLIUHKRPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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